3-Oxo-7-hydroxychol-4-enoic acid

概要

説明

3-オキソ-7-ヒドロキシコラン-4-エン酸: は内因性代謝物であり、これは体が自然に生成することを意味します。 これは肝胆道系の病気の重要な指標であり、多くの場合、様々な代謝経路や病気の予後を理解するために科学研究で使用されます .

準備方法

合成経路と反応条件: : 3-オキソ-7-ヒドロキシコラン-4-エン酸の合成には、通常コレステロールまたはその誘導体から始まるいくつかのステップが含まれます。このプロセスには、制御された条件下での酸化および水酸化反応が含まれます。 特定の試薬と触媒を使用して、所望の変換を実現します .

工業的製造方法: 大規模合成は、収量と純度を最適化した実験室合成と同様の経路に従う可能性が高いです .

化学反応の分析

反応の種類: : 3-オキソ-7-ヒドロキシコラン-4-エン酸は、次のような様々な化学反応を起こします。

酸化: より酸化された形態への変換。

還元: より酸化されていない形態への変換。

置換: 官能基の置換

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

主要な生成物: : これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は、より多くのヒドロキシル化またはケトン含有誘導体を生成する可能性があります .

科学研究での応用

3-オキソ-7-ヒドロキシコラン-4-エン酸は、科学研究でいくつかの応用があります。

化学: ステロイド代謝と合成経路を研究するためのモデル化合物として使用されます。

生物学: 代謝経路における役割と、肝疾患のバイオマーカーとしての役割について調査されています。

医学: 肝胆道系の病気の診断アッセイで潜在的に使用されます。

科学的研究の応用

Clinical Diagnostics

1. Diagnostic Marker for Blood-Brain Barrier Dysfunction

Recent studies have indicated that 7-HOCA can serve as a diagnostic marker for conditions involving a dysfunctional blood-brain barrier (BBB). Elevated levels of 7-HOCA in cerebrospinal fluid (CSF) have been correlated with various neurological disorders. A study demonstrated that patients with BBB dysfunction exhibited significantly increased concentrations of 7-HOCA, suggesting its utility in diagnosing and monitoring such conditions .

Metabolic Studies

2. Role in Cholesterol Metabolism

As a metabolite of 27-hydroxycholesterol, 3-Oxo-7-hydroxychol-4-enoic acid plays a crucial role in cholesterol metabolism. It is formed through enzymatic conversion involving CYP27A1 and CYP7B1 enzymes, which are critical for the metabolism of oxysterols in the brain. Understanding the metabolic pathways of 7-HOCA can provide insights into cholesterol-related diseases, including atherosclerosis and neurodegenerative disorders .

3. Indicator of Hepatobiliary Disease

Research indicates that this compound may be an important indicator of poor prognosis in hepatobiliary diseases. Its levels can reflect the severity of liver dysfunction, making it a potential biomarker for clinical assessments in patients with liver diseases .

Therapeutic Research

4. Potential Therapeutic Target

Given its involvement in metabolic pathways, this compound is being investigated as a potential therapeutic target for various diseases, including metabolic syndrome and neurodegenerative disorders. Its modulation may influence cholesterol homeostasis and inflammatory processes within the body, suggesting avenues for therapeutic interventions .

Case Studies

Case Study: Neurological Disorders

In a cohort study involving patients with multiple sclerosis, researchers observed that elevated levels of this compound correlated with disease progression and severity. This finding supports the hypothesis that 7-HOCA could serve as a biomarker for monitoring disease activity and treatment efficacy .

Case Study: Liver Function Assessment

Another study focused on patients with chronic liver disease found that increased levels of this compound were associated with higher mortality rates. The research highlights the compound's potential role as a prognostic marker in hepatobiliary conditions, aiding clinicians in risk stratification and management decisions .

作用機序

3-オキソ-7-ヒドロキシコラン-4-エン酸の作用機序には、様々な生化学経路における代謝物としての役割が含まれます。特定の酵素や受容体と相互作用し、代謝プロセスに影響を与えます。 正確な分子標的と経路はまだ調査中ですが、コレステロール代謝と肝機能に関係していることがわかっています .

類似の化合物との比較

類似の化合物

- コール酸

- ケノデオキシコール酸

- リトコール酸

比較: : 3-オキソ-7-ヒドロキシコラン-4-エン酸は、その特定の構造と内因性代謝物としての役割により、ユニークです。 他の胆汁酸とは異なり、これは肝胆道系の病気の重要な指標であり、代謝異常を理解するための研究で広く使用されています .

類似化合物との比較

Similar Compounds

- Cholic acid

- Chenodeoxycholic acid

- Lithocholic acid

Comparison: : 3-Oxo-7-hydroxychol-4-enoic acid is unique due to its specific structure and role as an endogenous metabolite. Unlike other bile acids, it is a significant indicator of hepatobiliary diseases and is used extensively in research to understand metabolic disorders .

生物活性

3-Oxo-7-hydroxychol-4-enoic acid (CAS Number: 14772-95-3) is an endogenous metabolite that plays a significant role in various biological processes, particularly in liver function and disease. This compound is a bile acid derivative and has been implicated as a potential biomarker for hepatobiliary disorders. This article reviews the biological activity of this compound, highlighting its implications in health and disease, supported by relevant research findings.

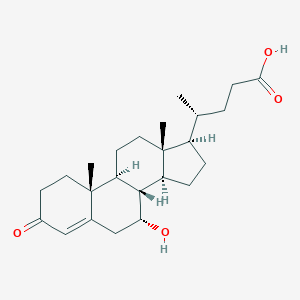

- Molecular Formula : C24H36O4

- Molecular Weight : 388.54 g/mol

- Structure : Characterized by a steroid nucleus with hydroxyl and keto functional groups.

Role in Hepatobiliary Disease

This compound is primarily studied for its association with liver diseases. Research indicates that elevated levels of this metabolite in urine correlate with poor prognosis in patients suffering from hepatobiliary conditions. For instance, a study showed that patients with acute hepatic failure exhibited significantly higher concentrations of this compound compared to healthy controls, suggesting its utility as a diagnostic marker .

The biological activity of this compound is closely linked to its metabolic pathways involving bile acids. It is formed from the metabolism of cholesterol and plays a role in bile acid synthesis. The compound may influence lipid metabolism and cholesterol homeostasis, which are critical in maintaining liver health .

Case Studies

- Urinary Excretion in Liver Disease : A study involving infants with cholestasis found that urinary excretion levels of this compound were significantly elevated, indicating its potential as a biomarker for liver dysfunction .

- Prognostic Indicator : In adults with liver disease, increased levels of this metabolite were associated with adverse clinical outcomes, reinforcing its role as a prognostic indicator .

Data Table: Summary of Key Studies

特性

IUPAC Name |

(4R)-4-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h12,14,17-20,22,26H,4-11,13H2,1-3H3,(H,27,28)/t14-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLVYJJIZHNITM-NLXMLWGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933198 | |

| Record name | 7-Hydroxy-3-oxochol-4-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14772-95-3 | |

| Record name | 7α-Hydroxy-3-oxo-4-cholen-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14772-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-7-hydroxychol-4-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014772953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3-oxochol-4-en-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7alpha-hydroxy-3-oxochol-4-en-24-oic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。